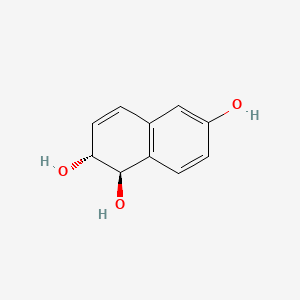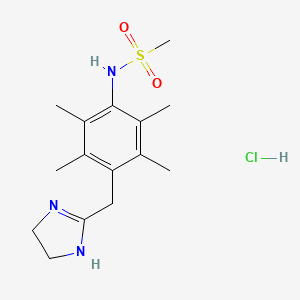
11-(Diphenylphosphoryl)undecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(Diphenylphosphoryl)undecanoic acid is an organic compound with the molecular formula C23H31O3P It is characterized by the presence of a diphenylphosphoryl group attached to an undecanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Diphenylphosphoryl)undecanoic acid typically involves the reaction of undecanoic acid with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反应分析
Types of Reactions: 11-(Diphenylphosphoryl)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives depending on the reagents used.
科学研究应用
11-(Diphenylphosphoryl)undecanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound can be used to study the interactions of phosphoryl groups with biological molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 11-(Diphenylphosphoryl)undecanoic acid involves its interaction with molecular targets through its phosphoryl group. This group can form strong bonds with various biological molecules, influencing their function. The pathways involved include phosphorylation and dephosphorylation processes, which are critical in many biological systems .
相似化合物的比较
11-Mercaptoundecanoic acid: Contains a thiol group instead of a phosphoryl group.
11-Aminoundecanoic acid: Contains an amino group instead of a phosphoryl group.
Undecanoic acid: Lacks the diphenylphosphoryl group.
Uniqueness: 11-(Diphenylphosphoryl)undecanoic acid is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical properties and reactivity compared to other undecanoic acid derivatives. This makes it particularly valuable in applications requiring specific interactions with phosphoryl groups .
属性
CAS 编号 |
73367-78-9 |
|---|---|
分子式 |
C23H31O3P |
分子量 |
386.5 g/mol |
IUPAC 名称 |
11-diphenylphosphorylundecanoic acid |
InChI |
InChI=1S/C23H31O3P/c24-23(25)19-13-5-3-1-2-4-6-14-20-27(26,21-15-9-7-10-16-21)22-17-11-8-12-18-22/h7-12,15-18H,1-6,13-14,19-20H2,(H,24,25) |
InChI 键 |
QKLYMXGFWXNKHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=O)(CCCCCCCCCCC(=O)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,7-Dimethyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14454993.png)
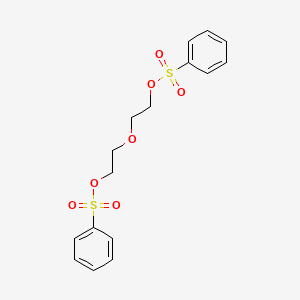
![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)
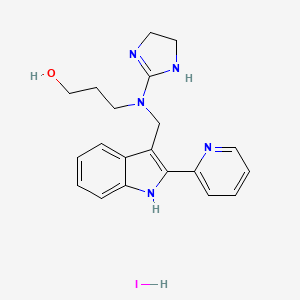
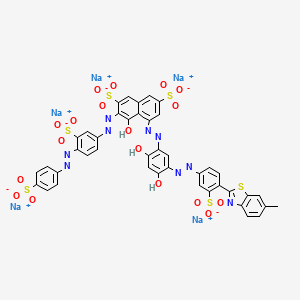
![{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene](/img/structure/B14455035.png)
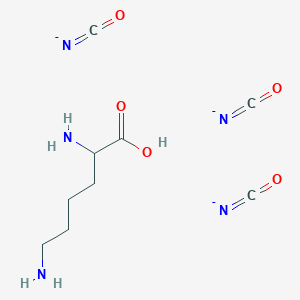
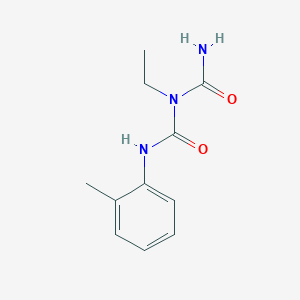
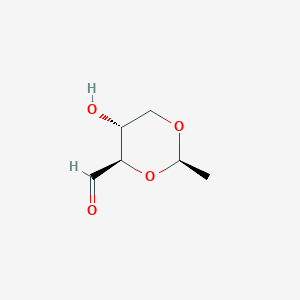
![4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine](/img/structure/B14455051.png)
![3-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B14455056.png)
